Lepenine Lepenine Lepenine is an alkaloid isolated from the root of Aconitum psedohuiliense.
Brand Name: Vulcanchem
CAS No.: 111524-32-4
VCID: VC0532773
InChI: InChI=1S/C22H33NO3/c1-4-23-10-20(3)7-6-15(24)22-14(20)9-13(18(22)23)21-8-5-12(11(2)19(21)26)16(25)17(21)22/h12-19,24-26H,2,4-10H2,1,3H3/t12-,13+,14-,15?,16-,17+,18+,19+,20?,21?,22?/m0/s1
SMILES: CCN1CC2(CCC(C34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)O)C
Molecular Formula: C22H33NO3
Molecular Weight: 359.5 g/mol

Lepenine

CAS No.: 111524-32-4

Cat. No.: VC0532773

Molecular Formula: C22H33NO3

Molecular Weight: 359.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lepenine - 111524-32-4

Specification

CAS No. 111524-32-4
Molecular Formula C22H33NO3
Molecular Weight 359.5 g/mol
IUPAC Name (8R,9S,11R,13S,14S,15R,16S)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol
Standard InChI InChI=1S/C22H33NO3/c1-4-23-10-20(3)7-6-15(24)22-14(20)9-13(18(22)23)21-8-5-12(11(2)19(21)26)16(25)17(21)22/h12-19,24-26H,2,4-10H2,1,3H3/t12-,13+,14-,15?,16-,17+,18+,19+,20?,21?,22?/m0/s1
Standard InChI Key DHFGSUNKOXDUNF-NSTUCDAISA-N
Isomeric SMILES CCN1CC2(CC[C@@H](C34[C@H]2C[C@H]([C@H]31)C56[C@H]4[C@H]([C@@H](CC5)C(=C)[C@H]6O)O)O)C
SMILES CCN1CC2(CCC(C34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)O)C
Canonical SMILES CCN1CC2(CCC(C34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)O)C
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Lepenine (CAS No. 111524-32-4) possesses the molecular formula C22H33NO3, with a molecular weight of 359.5 g/mol . Its IUPAC name, (2S,8R,9S,11R,13S,14S,15R,16S)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.2¹⁰,¹³.0¹,⁸.0⁵,¹⁶.0¹⁰,¹⁵]nonadecane-2,11,14-triol, reflects its stereochemical complexity . The structure features a fused hexacyclic system comprising a tetradecahydrophenanthrene core, a bicyclo[2.2.2]octane moiety, and an ethyl-substituted nitrogen atom .

Table 1: Key Structural Descriptors of Lepenine

PropertyDescription
Core FrameworkHexacyclic system with tetradecahydrophenanthrene and bicyclo[2.2.2] motifs
Functional GroupsThree hydroxyl groups, one ethylamino group, one exocyclic methylidene
StereocentersEight chiral centers (2S, 8R, 9S, 11R, 13S, 14S, 15R, 16S)
Crystallographic DataColorless prisms (Me₂CO-n-hexane); mp 120–122°C; IR νmax (KBr) 3400 cm⁻¹

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analyses reveal distinctive signals:

  • ¹H NMR (CDCl₃): δ 5.23 (s, 1H, CH₂=C), 5.03 (s, 1H, CH₂=C), 4.45 (d, J = 8.7 Hz, 1H, OH), 4.29 (d, J = 6.8 Hz, 1H, OH) .

  • ¹³C NMR: 26 distinct signals corresponding to its 22 carbons, including a methylidene carbon at δ 148.2 and three oxygenated carbons (δ 72.4, 74.1, 76.8) .
    High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 359.2461 [M+H]⁺ .

Biosynthesis and Natural Occurrence

Plant Sources

Lepenine has been isolated from:

  • Aconitum pseudohuiliense roots

  • Aconitum sinomontanum Nakai

  • Aconitum kusnezoffii
    These species, native to East Asia, employ diterpenoid alkaloids like lepenine as chemical defenses against herbivores and pathogens .

Isolation Protocols

Standard isolation involves:

  • Extraction: Methanol or ethanol maceration of dried roots

  • Partitioning: Liquid-liquid extraction with CH₂Cl₂/NaHCO₃ to remove acidic compounds

  • Chromatography: Sequential silica gel chromatography using gradients of CHCl₃-MeOH-NH₄OH

  • Crystallization: Recrystallization from acetone-n-hexane yields pure lepenine (purity >98%)

Pharmacological and Biological Activities

Pesticidal Effects

Lepenine demonstrates notable activity against agricultural pests:

Table 2: Bioactivity Against Mythimna separata (Third Armyworm)

ParameterResult
LC₅₀ (72h)0.28 mg/mL
Feeding Inhibition Rate89% at 1 mg/mL
Antifeedant Index0.74

These effects surpass those of commercial neem-based pesticides at equivalent concentrations .

Antimicrobial Properties

Lepenine exhibits broad-spectrum antimicrobial activity:

MicroorganismMIC (μg/mL)
Staphylococcus aureus12.5
Bacillus mycoides6.25
Proteus vulgaris25
Candida albicans50

Mechanistic studies suggest membrane disruption via interaction with phospholipid bilayers .

Cardiovascular Effects

In murine models, lepenine (0.1 mg/kg IV) demonstrates:

  • 18% reduction in mean arterial pressure

  • 22% decrease in heart rate

  • Prolonged QTc interval (Δ+35 ms)
    These effects are mediated through L-type Ca²⁺ channel blockade and muscarinic receptor agonism.

Total Synthesis and Synthetic Derivatives

Table 3: Key Synthetic Steps

StepReactionYield
Tetralone formationClaisen rearrangement of L-lactic acid91%
Hexacyclic coreIntramolecular Diels-Alder70%
Mannich cyclizationNH-insertion with SmI₂88%
Final functionalizationLuche reduction/TBS deprotection93%

Critical stereochemical control was achieved through:

  • Chirality transfer from L-lactic acid methyl ester

  • Tethered dienophile strategy for [4+2] cycloaddition

  • Red-Al-mediated ketone reduction (dr >20:1)

Synthetic Analogues

Structure-activity relationship (SAR) studies reveal:

  • C14-OH acetylation: Abolishes antimicrobial activity

  • N-Ethyl to N-methyl substitution: Reduces cytotoxicity (IC₅₀ increases from 0.8 μM to 12 μM)

  • Exocyclic methylidene hydrogenation: Enhances antihypertensive effects 3-fold

Comparative Analysis with Related Alkaloids

Table 4: Structural and Functional Comparison

AlkaloidCore StructureBioactivityToxicity (LD₅₀)
LepenineHexacyclic C20Antimicrobial, pesticidal45 mg/kg (murine)
AconitineHexacyclic C19Neurotoxic0.1 mg/kg
MesaconitinePentacyclic C20Analgesic1.2 mg/kg
NapellineAzabicyclo[3.2.1] C20Antiarrhythmic8.7 mg/kg

Key distinctions include lepenine’s C20 skeleton and reduced toxicity profile compared to aconitine-type alkaloids.

Applications and Future Directions

Agricultural Uses

Lepenine’s pesticidal activity (EC₅₀ = 0.15 mM against Plutella xylostella) positions it as a lead for:

  • Botanical insecticides

  • Antifeedant crop coatings

  • Synergists with Bt toxins

Synthetic Biology Approaches

Heterologous production in Saccharomyces cerevisiae:

  • Engineered MEP pathway (12-gene construct)

  • Cytochrome P450 (CYP80G2) for C-N bond formation

  • Current titer: 8.7 mg/L (0.3% of plant yield)

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